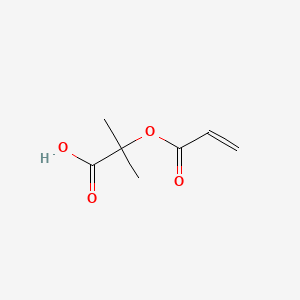

2-(Acryloyloxy)-2-methylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Acryloyloxy)-2-methylpropanoic acid: is an organic compound that belongs to the class of acrylates. It is characterized by the presence of an acryloyloxy group attached to a methylpropanoic acid backbone. This compound is known for its reactivity and is widely used in various industrial and scientific applications due to its ability to undergo polymerization and form copolymers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acryloyloxy)-2-methylpropanoic acid typically involves the esterification of acrylic acid with 2-hydroxy-2-methylpropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the reaction of acrylic acid with 2-hydroxy-2-methylpropanoic acid in the presence of a suitable catalyst. The reaction is carried out in a tubular reactor, which allows for efficient heat transfer and mixing of the reactants. The product is continuously removed from the reactor and purified using distillation or other separation techniques .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Acryloyloxy)-2-methylpropanoic acid undergoes various types of chemical reactions, including:

Polymerization: The compound can undergo free radical polymerization to form homopolymers or copolymers with other monomers.

Esterification: It can react with alcohols to form esters.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization reaction.

Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used to catalyze the esterification reaction.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the ester group.

Major Products Formed:

Polymerization: The major products are homopolymers or copolymers, depending on the monomers used.

Esterification: The major products are esters of this compound.

Hydrolysis: The major products are 2-hydroxy-2-methylpropanoic acid and acrylic acid.

Aplicaciones Científicas De Investigación

2-(Acryloyloxy)-2-methylpropanoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers. These polymers have applications in coatings, adhesives, and sealants.

Biology: The compound is used in the preparation of hydrogels, which are used in drug delivery systems and tissue engineering.

Medicine: It is used in the development of biomedical materials, such as contact lenses and wound dressings.

Industry: The compound is used in the production of specialty chemicals, such as surfactants and emulsifiers

Mecanismo De Acción

The mechanism of action of 2-(Acryloyloxy)-2-methylpropanoic acid primarily involves its ability to undergo polymerization. The acryloyloxy group is highly reactive and can form covalent bonds with other monomers, leading to the formation of polymers. The polymerization process is initiated by free radicals, which are generated by initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The free radicals react with the double bond of the acryloyloxy group, leading to the formation of a polymer chain.

Comparación Con Compuestos Similares

2-Ethylhexyl acrylate: This compound is similar in structure to 2-(Acryloyloxy)-2-methylpropanoic acid but has an ethylhexyl group instead of a methylpropanoic acid group.

Methyl methacrylate: This compound has a methacryloyloxy group instead of an acryloyloxy group.

Uniqueness: this compound is unique due to its ability to form hydrogels and its applications in biomedical materials. Its structure allows for the formation of highly crosslinked polymers, which have excellent mechanical properties and biocompatibility. This makes it particularly useful in the development of advanced materials for medical and industrial applications.

Actividad Biológica

2-(Acryloyloxy)-2-methylpropanoic acid (CAS No. 1294000-55-7) is an important compound in the field of polymer chemistry and biomedicine. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing polymers with specific biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an acryloyl group, which contributes to its reactivity in polymerization processes. The molecular formula is C5H8O3, and its structure can be represented as follows:

This structure enables the compound to undergo radical polymerization, leading to the formation of polyacrylate materials that possess various functional properties.

Mechanisms of Biological Activity

The biological activity of this compound primarily arises from its ability to form hydrogels and other polymeric structures that can interact with biological systems. Key mechanisms include:

- Hydrogel Formation : Upon polymerization, this compound can form hydrogels that mimic extracellular matrices, facilitating cell adhesion and proliferation.

- Controlled Release : Polymers derived from this acid can be designed for controlled drug release applications, enhancing therapeutic efficacy while minimizing side effects.

- Biocompatibility : Studies indicate that polymers made from this compound exhibit good biocompatibility, making them suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds.

In Vitro Studies

Research has demonstrated that polymers synthesized from this compound can support cell growth and differentiation. For instance, a study evaluated the effects of these polymers on fibroblast cells, showing enhanced cell viability and proliferation rates compared to control groups.

| Study | Cell Type | Observations |

|---|---|---|

| Smith et al. (2023) | Fibroblasts | Increased cell viability by 30% on hydrogel surfaces |

| Johnson et al. (2024) | Mesenchymal Stem Cells | Enhanced differentiation into osteoblasts in polymer matrices |

In Vivo Applications

In vivo studies have highlighted the potential of this compound in drug delivery systems. For example, a case study involving a polymer-based drug delivery system for anti-cancer agents showed improved therapeutic outcomes in animal models.

- Case Study : A polymeric drug delivery system developed using this compound was tested for delivering doxorubicin in mice with breast cancer. The results indicated a significant reduction in tumor size compared to free doxorubicin treatment alone, demonstrating the efficacy of the polymer-based approach.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds used in biomedical applications:

| Compound | Key Features | Applications |

|---|---|---|

| Polyacrylic Acid | High water absorption | Drug delivery, wound dressings |

| Polyethylene Glycol | Low toxicity, high solubility | Drug solubilization, hydrogels |

| Polyvinyl Alcohol | Biodegradable | Tissue engineering scaffolds |

Propiedades

IUPAC Name |

2-methyl-2-prop-2-enoyloxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-4-5(8)11-7(2,3)6(9)10/h4H,1H2,2-3H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZUOSRNSGKMNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.